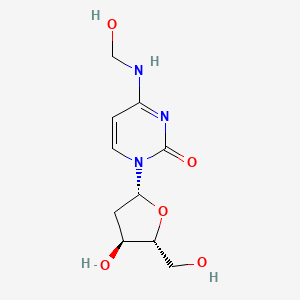
2'-Deoxy-N-(hydroxymethyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-(hydroxymethyl)cytidine is a modified pyrimidine nucleoside that plays a significant role in the study of DNA hydroxymethylation. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and an additional hydroxymethyl group is attached to the cytosine ring. This compound is particularly important in the context of epigenetic research, as it is involved in the regulation of gene expression and the study of DNA methylation patterns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the use of Ten-Eleven Translocation (TET) enzymes, which catalyze the hydroxylation of 5-methylcytosine to form 5-hydroxymethylcytosine. This enzymatic pathway requires iron and 2-oxoglutarate as cofactors .
Industrial Production Methods: the enzymatic synthesis using TET enzymes is a promising approach due to its specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-N-(hydroxymethyl)cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA modification and repair processes .
Common Reagents and Conditions:
Oxidation: The oxidation of 2’-Deoxy-N-(hydroxymethyl)cytidine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of the compound, which are essential for studying DNA methylation and demethylation processes .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N-(hydroxymethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the mechanisms of DNA hydroxymethylation and demethylation.
Biology: The compound is crucial for understanding the regulation of gene expression and the role of epigenetic modifications in development and disease.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-(hydroxymethyl)cytidine involves its incorporation into DNA, where it serves as an intermediate in the DNA demethylation process. The compound is produced through the enzymatic activity of TET enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine. This modification can regulate gene expression by altering the binding affinity of transcription factors and other DNA-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Deoxycytidine: A deoxyribonucleoside similar to 2’-Deoxy-N-(hydroxymethyl)cytidine but lacks the hydroxymethyl group.
5-Methylcytosine: A methylated form of cytosine that serves as a precursor in the synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine.
5-Formylcytosine and 5-Carboxycytosine: Oxidized derivatives of 5-methylcytosine that are intermediates in the DNA demethylation pathway
Uniqueness: 2’-Deoxy-N-(hydroxymethyl)cytidine is unique due to its role in the regulation of gene expression through DNA hydroxymethylation. Unlike other similar compounds, it serves as a key intermediate in the active demethylation process, making it a valuable tool for studying epigenetic modifications and their impact on cellular function .
Eigenschaften
CAS-Nummer |
91573-78-3 |
|---|---|
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxymethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c14-4-7-6(16)3-9(18-7)13-2-1-8(11-5-15)12-10(13)17/h1-2,6-7,9,14-16H,3-5H2,(H,11,12,17)/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
FYALPPFJCRSJJA-LKEWCRSYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCO)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)
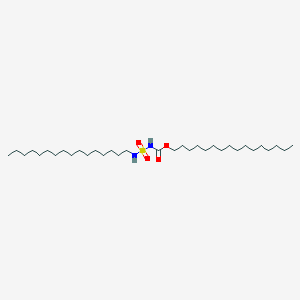
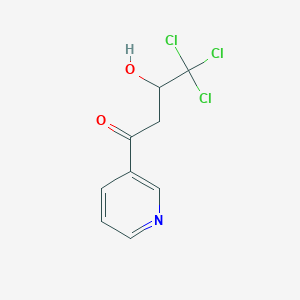
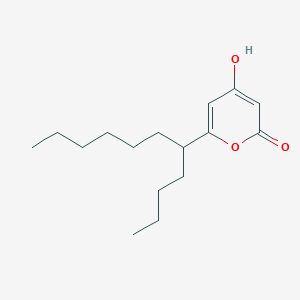
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)
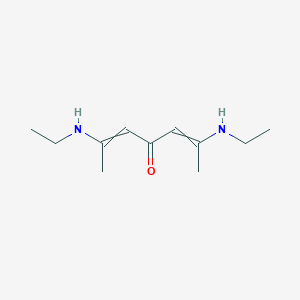
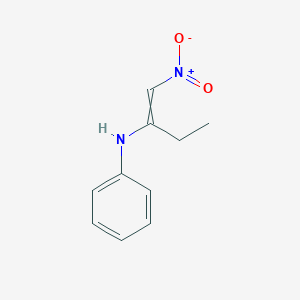
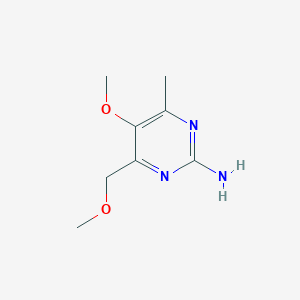
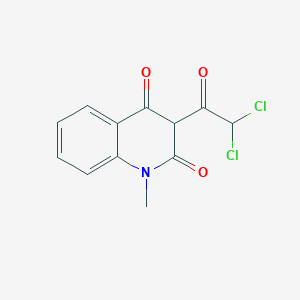
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
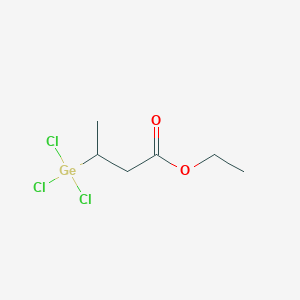
![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
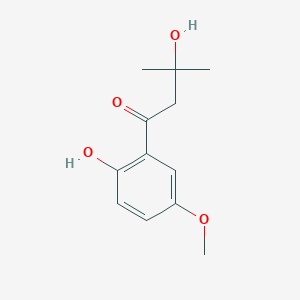
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
